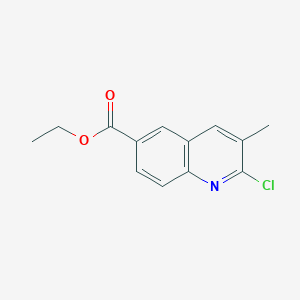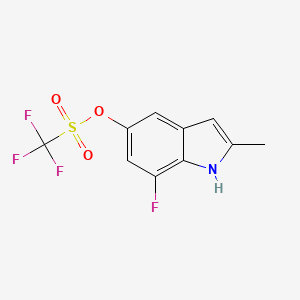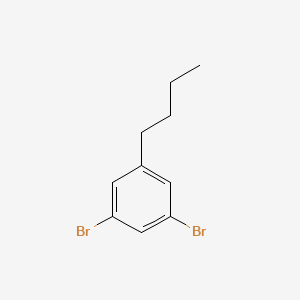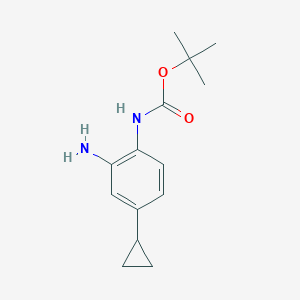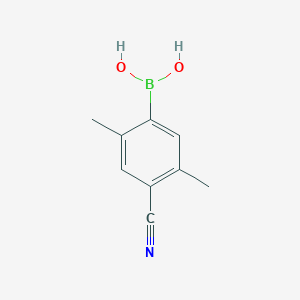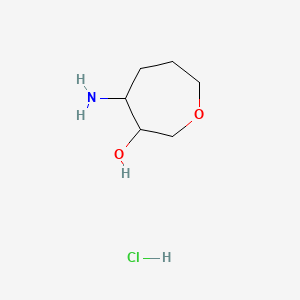
4-Aminooxepan-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminooxepan-3-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt form of 4-aminooxepan-3-ol, which is an oxepane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxepan-3-ol;hydrochloride typically involves the following steps:
Formation of Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of 4-aminooxepan-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processing, which allows for efficient and reproducible synthesis on a large scale . This method ensures high purity and yield, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminooxepan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxepane derivatives, amine derivatives, and functionalized oxepanes.
Aplicaciones Científicas De Investigación
4-Aminooxepan-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Aminooxepan-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminooxepane-3-ol: The parent compound without the hydrochloride salt.
Oxepane Derivatives: Other oxepane-based compounds with different functional groups.
Amino Alcohols: Compounds with similar amino and hydroxyl functional groups.
Uniqueness
4-Aminooxepan-3-ol;hydrochloride is unique due to its specific oxepane ring structure combined with an amino group and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-aminooxepan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-2-1-3-9-4-6(5)8;/h5-6,8H,1-4,7H2;1H |
Clave InChI |
DZXBJTPSENPINR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(COC1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


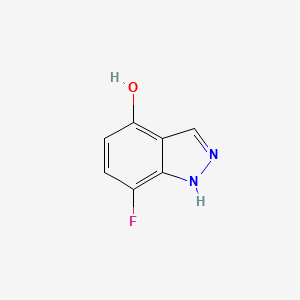
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
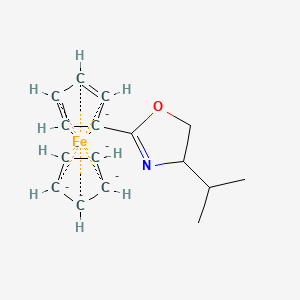
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
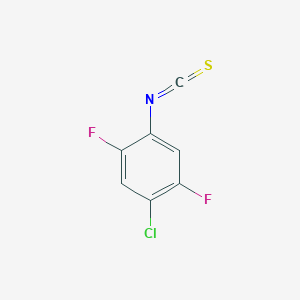
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)

